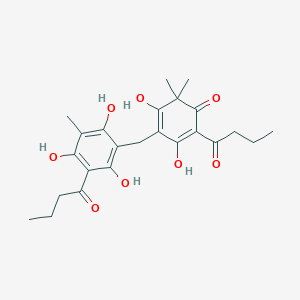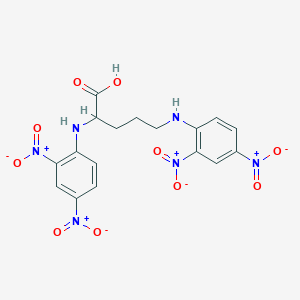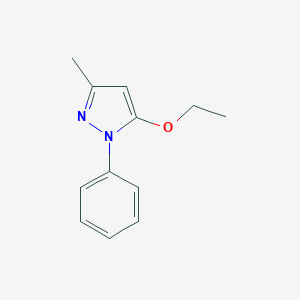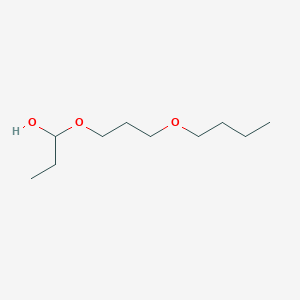
1-(3-butoxypropoxy)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanol, also known as 1-Propanol or 2-Propanol, is a colorless liquid with a strong, unpleasant odor . It is a primary alcohol with the formula CH3CH2CH2OH and sometimes represented as PrOH or n-PrOH . It is used as a solvent in the pharmaceutical industry, mainly for resins and cellulose esters, and, sometimes, as a disinfecting agent .
Synthesis Analysis
The production of propanol, particularly 1-propanol, is commonly carried out through the hydroformylation of ethylene. This process, also known as the oxo process, involves the reaction of ethylene with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce propanal. The propanal is then reduced to propanol using hydrogen .Molecular Structure Analysis
Propanol is a C3 diol and is an important platform chemical with high demand in industry . It is characterized by its relatively low melting and boiling points compared to other alcohols . It has a boiling point of around 97 degrees Celsius and a melting point of approximately -127 degrees Celsius .Chemical Reactions Analysis
Propanol is metabolized by alcohol dehydrogenase (ADH) to propionic acid via the aldehyde and may enter the tricarboxylic acid cycle .Physical And Chemical Properties Analysis
Propanol is a colorless liquid with a strong, unpleasant odor. It has a boiling point of 97.2 degrees Celsius and a melting point of -126 degrees Celsius. It is soluble in water and has a density of 0.804 g/cm³ . It is a volatile substance, presenting a moderate evaporation rate .Applications De Recherche Scientifique
Bouclage chimique en catalyse
1-(3-butoxypropoxy)propan-1-ol: a été étudié pour son potentiel dans les approches de bouclage chimique. Une étude a exploré la formation sélective de propan-1-ol à partir de propylène en utilisant des catalyseurs à base d'argent et d'or supportés sur de la pérovskite SrFeO3−δ . Cette méthode innovante pourrait révolutionner la production de propan-1-ol, offrant une alternative plus durable et plus efficace aux procédés traditionnels.
Applications biocides
Le composé a été approuvé par l'Agence européenne des produits chimiques en tant qu'agent biocide actif pour les types de produits 1 (hygiène humaine), 2 (désinfectants non destinés à une application directe sur l'homme ou l'animal) et 4 (zone alimentaire et d'alimentation animale) . Cela met en évidence son importance pour maintenir la propreté et la sécurité dans divers environnements.
Antiseptiques de santé
Dans le domaine de la santé, This compound est reconnu pour son rôle dans la désinfection des mains par les travailleurs de la santé et en médecine vétérinaire. Il est également utilisé pour la désinfection des surfaces inanimées et l'antisepsie cutanée avant la chirurgie . Son efficacité contre les bactéries en fait un atout précieux dans les milieux médicaux.
Fabrication industrielle
Ce composé est utilisé dans le secteur manufacturier, où il est impliqué dans la formulation ou le reconditionnement sur les sites industriels. Ses propriétés le rendent adapté à une utilisation dans les lubrifiants, les graisses, les produits de revêtement, etc. .
Produits de consommation
This compound: se retrouve dans des produits de consommation tels que l'antigel, les parfums, les peintures pour les doigts, les adhésifs, les mastics et les produits de nettoyage. Sa polyvalence est évidente dans son utilisation répandue dans divers articles ménagers .
Impact environnemental
L'impact environnemental de This compound fait également l'objet d'études. Sa fabrication et son importation dans l'Espace économique européen sont comprises entre 10 000 et 100 000 tonnes par an. Comprendre son rejet dans l'environnement à la suite d'une utilisation intérieure et extérieure est crucial pour évaluer son empreinte écologique .
Safety and Hazards
Orientations Futures
The commercial production of 1,2-propanediol through microbial biosynthesis is limited by low efficiency, and chemical production of 1,2-propanediol requires petrochemically derived routes involving wasteful power consumption and high pollution emissions. With the development of various strategies based on metabolic engineering, a series of obstacles are expected to be overcome .
Propriétés
IUPAC Name |
1-(3-butoxypropoxy)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3/c1-3-5-7-12-8-6-9-13-10(11)4-2/h10-11H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFLHXZJCVGTSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCOC(CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880530 |
Source


|
| Record name | 1-(3-Butoxypropoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
958819-30-2, 35884-42-5 |
Source


|
| Record name | 1-(3-Butoxypropoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-butoxymethylethoxy)propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

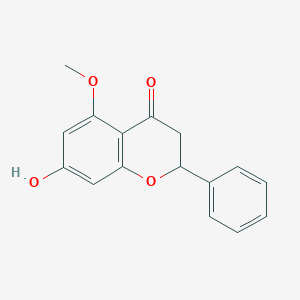
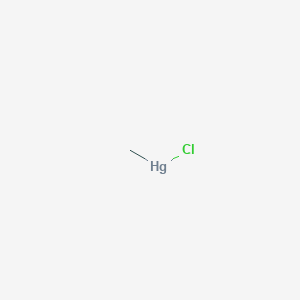
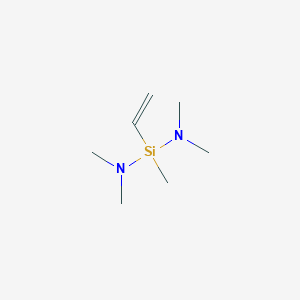


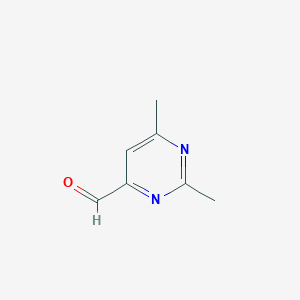
![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)
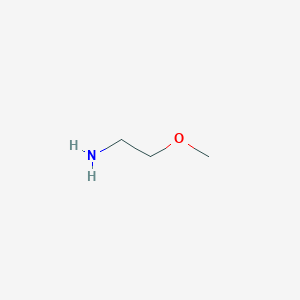
![1-[(diethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B85608.png)

